Stampidine

Description

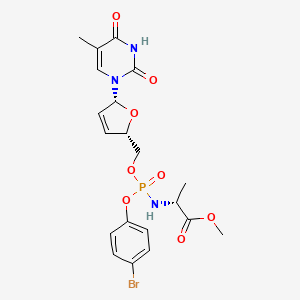

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16+,17-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABMVYNSQRPBD-AOJMVMDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@H](C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944332 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217178-62-6 | |

| Record name | Stampidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217178626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Didehydro-2',3'-dideoxythymidine-5'-p-bromophenyl methoxy-L-alaninyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STAMPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHN9I3MQ1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Stampidine in HIV Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Stampidine (also known as FddA), a potent nucleoside reverse transcriptase inhibitor (NRTI) of Human Immunodeficiency Virus (HIV). This document details its metabolic activation, interaction with HIV reverse transcriptase (RT), and its efficacy against drug-resistant viral strains. It is intended to serve as a resource for researchers and professionals involved in the development of novel antiretroviral therapies.

Introduction

This compound, or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is a novel aryl phosphate derivative of stavudine (d4T), a thymidine analogue.[1] It was rationally designed as a prodrug to bypass the initial and often rate-limiting step of intracellular phosphorylation by cellular thymidine kinase, a common mechanism of resistance to NRTIs.[2] This design confers this compound with potent activity against a broad range of HIV-1 isolates, including those resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Mechanism of Action

The anti-HIV activity of this compound is a multi-step process that begins with its intracellular activation and culminates in the termination of viral DNA synthesis.

Intracellular Activation of this compound

Unlike its parent compound stavudine, this compound does not require the initial phosphorylation by cellular thymidine kinase. Instead, it undergoes a series of enzymatic conversions to its active triphosphate form, stavudine triphosphate (d4T-TP).[3]

The activation pathway is as follows:

-

Enzymatic Hydrolysis: this compound is first hydrolyzed by intracellular enzymes, such as carboxylesterases or lipases.[4] This initial step cleaves the alaninyl methyl ester group, yielding alaninyl-stavudine-monophosphate.[5]

-

Phosphoramidase Cleavage: Subsequently, a phosphoramidase cleaves the phosphoramidate bond, releasing the amino acid and forming stavudine monophosphate (d4T-MP).

-

Phosphorylation by Cellular Kinases: Cellular kinases then sequentially phosphorylate stavudine monophosphate to stavudine diphosphate (d4T-DP) and finally to the active moiety, stavudine triphosphate (d4T-TP).[3]

This activation pathway is depicted in the following diagram:

Inhibition of HIV Reverse Transcriptase

The active form, stavudine triphosphate (d4T-TP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV reverse transcriptase enzyme.[3] The mechanism of inhibition involves two key steps:

-

Competitive Binding: d4T-TP competes with dTTP for binding to the active site of the HIV RT.

-

Chain Termination: Once incorporated into the growing viral DNA chain, d4T-TP acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis.[3]

The interaction of d4T-TP with the HIV RT active site is crucial for its inhibitory activity. The triphosphate moiety of d4T-TP interacts with magnesium ions and key amino acid residues in the active site, including D110, D185, and R72.[1] The absence of the 3'-hydroxyl group prevents the nucleophilic attack required for the formation of the next phosphodiester bond.

The following diagram illustrates the inhibition of HIV reverse transcriptase:

Quantitative Data on Anti-HIV Activity

This compound has demonstrated potent in vitro activity against a wide range of HIV-1 isolates, including those with resistance to other NRTIs. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various clinical isolates.

Table 1: Anti-HIV-1 Activity of this compound Against Non-B Subtype Clinical Isolates

| HIV-1 Isolate | Subtype | This compound IC50 (nM) | Stavudine IC50 (nM) | Zidovudine IC50 (nM) |

| 92BR021 | F | 0.5 | 240 | 3.8 |

| 92UG001 | A | 1.1 | 240 | 3.8 |

| 92UG024 | A | 1.1 | 240 | 3.8 |

| 93BR020 | F | 1.2 | 240 | 3.8 |

| 93MW959 | C | 1.2 | 240 | 3.8 |

| 93TH051 | G | 1.3 | 240 | 3.8 |

| 94CY017 | G | 1.3 | 240 | 3.8 |

| 94KE011 | F | 1.5 | 240 | 3.8 |

| 95IN21068 | C | 6.1 | 240 | 3.8 |

| Mean ± SE | 1.7 ± 0.7 | 240 ± 7 | 3.8 ± 0.1 |

Data extracted from Uckun et al., 2002.[1]

Table 2: Anti-HIV-1 Activity of this compound Against NRTI-Resistant Clinical Isolates

| HIV-1 Isolate | Genotypic Mutations | This compound IC50 (nM) | Zidovudine IC50 (nM) |

| G910-6 | M41L, L210W, T215Y | 2.8 | >10,000 |

| G704-2 | M41L, D67N, K70R, L210W, T215Y | 3.2 | >10,000 |

| BR/92/019 | D67N, L214F, T215D, K219Q | 8.7 | 1,600 |

| ... | ... | ... | ... |

| Mean ± SE | 8.7 ± 2.7 | 1,600 ± 300 |

A representative subset of data extracted from Uckun et al., 2002.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-HIV activity.

In Vitro Anti-HIV Drug Susceptibility Assay Using Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the concentration of an antiviral agent required to inhibit HIV-1 replication in primary human cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 viral stocks (clinical or laboratory isolates)

-

This compound and other control antiretroviral drugs

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 medium. Stimulate the PBMCs with PHA for 2-3 days in the presence of IL-2 to induce T-cell proliferation.

-

Drug Preparation: Prepare serial dilutions of this compound and control drugs in RPMI 1640 medium.

-

Infection of PBMCs: Wash the stimulated PBMCs and infect them with a pre-titered amount of HIV-1 stock for 2-4 hours at 37°C.

-

Cell Plating and Drug Treatment: After infection, wash the cells to remove excess virus and plate them in 96-well plates. Add the serially diluted drugs to the appropriate wells. Include virus control (infected cells without drug) and cell control (uninfected cells) wells.

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

-

p24 Antigen Quantification: After the incubation period, collect the cell culture supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control. The IC50 value is determined as the drug concentration that causes a 50% reduction in p24 antigen production.

The following diagram outlines the experimental workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 4. Lipase-mediated stereoselective hydrolysis of this compound and other phosphoramidate derivatives of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of HIV-1 reverse transcriptase/d4TTP complex: Novel DNA cross-linking site and pH-dependent conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stampidine: A Dual-Function Antiretroviral with Epigenetic Modulatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (5'-[4-bromophenyl methoxylaninylphosphate]- 2',3'-didehydro-3'-deoxythymidine) is a novel aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine.[1] It is a first-in-class dual-function antiretroviral (ARV) agent that not only inhibits HIV reverse transcriptase but also exhibits epigenetic modulatory activity by silencing host genes essential for HIV replication.[1] This technical guide provides a comprehensive overview of this compound's role in epigenetic modulation, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Core Mechanism: Epigenetic Silencing of HIV Dependency Factors

This compound's primary epigenetic role is the silencing of host HIV dependency factor (HDF) genes in infected cells.[1] This is achieved through the hypermethylation of a network of HIV-responsive regulatory genes.[1] By epigenetically modulating the host transcriptome, this compound prevents HIV from hijacking the cellular machinery required for its replication, effectively abrogating all steps in the viral life cycle.[1] This unique mechanism of action makes this compound a promising candidate for both pre-exposure prophylaxis (PrEP) and the treatment of acute and chronic HIV infections, particularly those resistant to other NRTIs.[1]

The Unresolved Link: this compound's Direct Mechanism of Methylation

While it is established that this compound treatment leads to increased DNA methylation, the precise molecular mechanism orchestrating this effect remains to be fully elucidated. Current research has not yet demonstrated a direct interaction between this compound and DNA methyltransferases (DNMTs) or an inhibition of demethylating enzymes such as the TET (ten-eleven translocation) family. The observed hypermethylation is likely the result of an indirect mechanism, potentially involving the modulation of cellular signaling pathways that, in turn, influence the activity or expression of the cellular methylation machinery. Further research is required to uncover the direct molecular targets and signaling cascades that mediate this compound's epigenetic effects.

Quantitative Data on this compound's Activity

This compound has demonstrated potent activity against a wide range of HIV-1 strains, including those with high-level resistance to other NRTIs. Its epigenetic effects are observed at concentrations that are significantly lower than those causing toxicity.

| Parameter | Value | Cell Lines/Strains | Reference |

| Epigenetic Modification Threshold | >5% increase in beta values (p-value <0.05) | LOUCY, CEM, MOLT3 T-cell lines | [1] |

| IC50 against NRTI-resistant HIV-1 strains | 0.2-42 nM (Mean = 12.0 nM) | 17 NRTI-resistant HIV-1 strains | [1] |

| IC50 against highly resistant HIV-1 clones (e.g., 1617-1, 52534-1) | 20 nM and 35 nM, respectively | HIV-1 clones with multiple NRTI resistance mutations | [1] |

Table 1: Quantitative data on the epigenetic and antiretroviral activity of this compound.

Signaling Pathways and Experimental Workflows

The exact signaling pathways through which this compound exerts its epigenetic effects are still under investigation. However, the downstream outcome is the targeted methylation and subsequent silencing of HDF genes. One of the genes identified as being affected by this compound is JAK1, suggesting a potential, though unconfirmed, intersection with the JAK-STAT signaling pathway.[1]

References

The Discovery and Synthesis of Stampidine: A Technical Whitepaper

Abstract

Stampidine (Stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) is a novel, experimental nucleoside reverse transcriptase inhibitor (NRTI) designed as a next-generation therapeutic agent against the Human Immunodeficiency Virus (HIV). A derivative of the established antiretroviral drug stavudine (d4T), this compound was engineered to circumvent the primary metabolic limitation of its parent compound—the reliance on host cell thymidine kinase for activation. This design confers potent activity against a broad spectrum of HIV-1 isolates, including strains resistant to conventional NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Beyond its role as a reverse transcriptase inhibitor, this compound exhibits a unique secondary mechanism, acting as an epigenetic modulator that silences the expression of host dependency factors essential for viral replication. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental frameworks for researchers and drug development professionals.

Introduction and Discovery Rationale

The clinical efficacy of stavudine, like other NRTIs, is dependent on its intracellular conversion to the active triphosphate form. The initial phosphorylation to stavudine monophosphate is the rate-limiting step, catalyzed by the cellular enzyme thymidine kinase.[1][2] This dependency presents a significant challenge, as stavudine is poorly phosphorylated in cells with low or deficient levels of this enzyme.[1]

To address this limitation, this compound was rationally designed as an aryl phosphate derivative of stavudine.[2][3] This prodrug strategy "masks" the initial phosphate group, allowing the molecule to enter HIV-infected cells more readily.[3] Once inside the cell, this compound is hydrolyzed to release the key active metabolite, alaninyl-stavudine-monophosphate, thereby bypassing the need for thymidine kinase and overcoming a critical hurdle in NRTI activation.[2][3] This design not only enhances potency but also broadens its activity against resistant viral strains.

Synthesis of this compound

A large-scale synthesis of this compound has been developed under current Good Manufacturing Practice (cGMP) conditions, enabling production on a kilogram scale for clinical evaluation.[4] While the specific, step-by-step protocol from the primary literature is not publicly detailed, the synthesis follows a logical pathway for creating an arylphosphoramidate derivative of a nucleoside.

General Synthesis Workflow

The synthesis of this compound involves the coupling of three primary components:

-

Stavudine (d4T): The parent nucleoside.

-

p-Bromophenyl phosphorodichloridate: The source of the aryl phosphate group. The para-bromine substitution is critical for facilitating rapid hydrolysis to the active metabolite.[2]

-

L-Alanine methyl ester: The amino acid component of the phosphoramidate linkage.

The process involves the sequential reaction of these components, likely starting with the phosphorylation of the 5'-hydroxyl group of stavudine, followed by the addition of the L-alanine methyl ester to form the final phosphoramidate product. Purification is achieved through standard chromatographic techniques.

Caption: General workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound employs a dual mechanism to inhibit HIV replication, combining direct enzymatic inhibition with modulation of the host cell's genetic landscape.

Inhibition of HIV Reverse Transcriptase

As a member of the NRTI class, this compound's primary function is to disrupt the HIV life cycle at the reverse transcription stage.

-

Cellular Uptake: The lipophilic nature of the aryl phosphate group facilitates the entry of this compound into host cells.[3]

-

Metabolic Activation: Inside the cell, this compound is hydrolyzed to alaninyl-stavudine-monophosphate and subsequently to the active metabolite, stavudine triphosphate (d4T-TP).[3] This process bypasses the thymidine kinase-dependent step required for the parent drug, stavudine.

-

Enzyme Inhibition: Stavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme, competing with the natural substrate, thymidine triphosphate.[5][6]

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, the modified sugar moiety of stavudine, which lacks a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[5][6]

Caption: Mechanism of action for this compound as an NRTI prodrug.

Epigenetic Silencing of Host Dependency Factors

A novel aspect of this compound's activity is its ability to epigenetically modulate the host cell's transcriptome.[1] At nanomolar concentrations, this compound silences the expression of a specific set of genes that encode for HIV dependency factors (HDFs)—host proteins that the virus hijacks to facilitate its own replication cycle.[1] This action appears to involve the methylation of these key regulatory genes.[4]

By downregulating HDFs, this compound disrupts the cellular environment necessary for viral entry, integration, and transcription, effectively abrogating multiple steps in the HIV life cycle.[1] This unique mechanism contributes to its high potency and its effectiveness against drug-resistant strains.

Caption: Epigenetic silencing of host dependency factors by this compound.

Experimental Protocols

The evaluation of this compound involved standard preclinical assays for determining antiviral potency and cytotoxicity. While specific, step-by-step institutional protocols are proprietary, the methodologies are based on established principles.

Antiviral Activity Assay (General Methodology)

The in vitro potency of this compound is typically determined by measuring the inhibition of HIV-1 replication in susceptible human cells, such as peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

-

Infection: The stimulated cells are infected with a panel of laboratory-adapted or clinical HIV-1 isolates, including strains with known resistance mutations.

-

Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of this compound, a parent compound (e.g., stavudine), and other control drugs.

-

Incubation: The cultures are incubated for a period of 5-7 days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: The level of viral replication in the culture supernatant is quantified. The most common method is the HIV-1 p24 Antigen Capture ELISA . This assay measures the concentration of the viral core protein p24, a reliable marker of viral load.[2][3][7]

-

Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations. A dose-response curve is generated, and the 50% inhibitory concentration (IC₅₀)—the drug concentration required to inhibit viral replication by 50%—is calculated.

Gene Expression Analysis (General Methodology)

To investigate the epigenetic effects of this compound, differential gene expression analysis is performed on HIV-infected cells treated with the compound.

-

Cell Treatment: HIV-infected T-cells are cultured with and without a clinically relevant concentration of this compound.

-

RNA Extraction: After a set incubation period, total RNA is isolated from both treated and untreated cell populations.

-

Gene Expression Profiling: The extracted RNA is analyzed using a high-throughput method such as DNA microarray or RNA-sequencing (RNA-seq) .[8][9] These techniques allow for the simultaneous measurement of the expression levels of thousands of genes.

-

Bioinformatic Analysis: The resulting data is normalized, and statistical analyses are performed to identify genes that are significantly upregulated or downregulated in the this compound-treated cells compared to the untreated controls. This analysis reveals the specific host dependency factor genes that are silenced by the drug.[8]

Quantitative Data Summary

This compound has demonstrated remarkable potency against a wide range of HIV-1 isolates, significantly outperforming its parent compound and showing efficacy against drug-resistant strains.

Table 1: In Vitro Anti-HIV-1 Activity of this compound vs. Control NRTIs

| HIV-1 Isolate Type | Number of Isolates | Compound | Mean IC₅₀ (± SE) | Fold Potency (vs. Stavudine) | Reference |

| Zidovudine-Sensitive (Non-B Subtype) | 10 | This compound | 0.002 ± 0.001 µM | ~120x | [3][10] |

| Stavudine | 0.24 ± 0.07 µM | 1x | [3] | ||

| Zidovudine | 0.004 ± 0.001 µM | N/A | [3] | ||

| NRTI-Resistant (ZDV-Resistant) | 20 | This compound | 8.7 ± 2.7 nM | N/A | [2][10] |

| Zidovudine | 1.6 ± 0.3 µM | N/A | [2] | ||

| NNRTI-Resistant | 9 | This compound | 11.2 ± 6.5 nM | N/A | [10] |

Table 2: Preclinical Safety and Pharmacokinetic Profile

| Animal Model | Administration | Tolerated Dose Levels | Key Finding | Reference |

| Mice, Rats | Oral, Intraperitoneal | Up to 500 mg/kg (single dose) | Well-tolerated with no detectable toxicity. | [2] |

| Dogs, Cats | Oral (Capsules) | 25 - 100 mg/kg (4 weeks) | Favorable safety profile. | [2][7] |

| Rabbits | Oral | 10 - 40 mg/kg/day | No maternal or developmental toxicity. | [7] |

| Multiple Species | Oral | 25 or 50 mg/kg | Achieved micromolar plasma concentrations, >1000-fold higher than in vitro IC₅₀. | [7] |

| Humans (Phase I) | Oral (Single Dose) | 5 - 25 mg/kg | No dose-limiting toxicity observed. | [7] |

Conclusion

This compound represents a significant advancement in the design of NRTIs. By employing a prodrug strategy to bypass the rate-limiting step of intracellular activation, it achieves substantially higher potency than its parent compound, stavudine. Its efficacy against a broad range of clinically relevant HIV-1 isolates, including those with extensive drug resistance, highlights its potential as a valuable therapeutic agent. Furthermore, its unique dual mechanism of action—combining direct inhibition of reverse transcriptase with the epigenetic silencing of essential host dependency factors—provides a multi-pronged attack on the virus that may prove more durable against the development of resistance. The favorable preclinical safety profile and successful completion of a Phase I clinical trial underscore its promise for further development in the fight against HIV/AIDS.[7]

References

- 1. Large-scale synthesis and formulation of GMP-grade this compound, a new anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ablinc.com [ablinc.com]

- 3. ablinc.com [ablinc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 7. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. illumina.com [illumina.com]

- 10. In vitro activity of this compound against primary clinical human immunodeficiency virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Stampidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

An overview of the potent nucleoside reverse transcriptase inhibitor, Stampidine, including its mechanism of action, preclinical efficacy, safety profile, and detailed experimental methodologies.

Introduction

This compound (STAMP), a novel aryl phosphate derivative of stavudine (d4T), has emerged as a promising nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to other NRTIs.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key data on its mechanism of action, preclinical and early clinical development, and detailed experimental protocols to support further research and drug development efforts.

Core Concepts: Mechanism of Action

This compound is a prodrug of stavudine, designed to bypass the initial, often rate-limiting, intracellular phosphorylation step required for the activation of many NRTIs.[2][4] As an aryl phosphate derivative, this compound is able to enter host cells more readily than stavudine.[5]

Intracellular Activation Pathway

Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form.

-

Hydrolysis: The p-bromophenyl methoxyalaninyl phosphate moiety is cleaved by cellular esterases, such as carboxylesterases, to yield alaninyl-stavudine-monophosphate (ala-STV-MP).[5]

-

Conversion to Monophosphate: A phosphoramidase then cleaves the alaninyl group from ala-STV-MP to produce stavudine monophosphate (STV-MP).[5]

-

Phosphorylation to Diphosphate: Thymidylate kinase phosphorylates STV-MP to stavudine diphosphate (STV-DP).[1]

-

Phosphorylation to Triphosphate: Finally, a nucleoside diphosphate kinase phosphorylates STV-DP to the active metabolite, stavudine triphosphate (STV-TP).[1][2]

This active triphosphate metabolite then acts as a competitive inhibitor of HIV-1 reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[4][6]

Figure 1: Intracellular activation pathway of this compound.

Quantitative Data Summary

In Vitro Anti-HIV-1 Activity

This compound has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including laboratory strains, primary clinical isolates, and drug-resistant variants.

| HIV-1 Isolate Type | This compound IC50 (nM) | Reference Drug IC50 (nM) | Reference |

| Zidovudine-Sensitive Clinical Isolates | 1.7 ± 0.7 | Zidovudine: 3.8 ± 0.1 | [5] |

| NRTI-Resistant Clinical Isolates | 8.7 ± 2.7 | Zidovudine: 1600 ± 300 | [5] |

| NNRTI-Resistant Clinical Isolates | 11.2 ± 6.5 | - | [3] |

| Non-B Subtype Clinical Isolates | 1.7 ± 0.7 | Stavudine: 240 ± 7 | [5] |

Table 1: In Vitro Anti-HIV-1 Activity of this compound. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Values are presented as mean ± standard error.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal models have shown that this compound is readily absorbed and metabolized to its active forms.

| Species | Dose | Route | Cmax (µM) | AUC (µM·min) | t1/2 (min) | Reference |

| Mouse | 100 mg/kg | IV | 172.3 ± 25.8 | 846 ± 117 | 3.4 ± 0.2 | [2] |

| Mouse | 100 mg/kg | IP | 14.0 ± 4.9 | 309 ± 53 | 8.5 ± 1.5 | [2] |

| Mouse | 100 mg/kg | PO | 10.7 ± 3.3 (ala-d4T-MP) | - | - | [2] |

| Rat | 25-50 mg/kg | IP | Micromolar concentrations of this compound and metabolites achieved | - | - | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Values are for the parent drug unless otherwise specified.

Safety and Tolerability Profile

Preclinical studies in mice, rats, dogs, and cats have demonstrated a favorable safety profile for this compound, with no significant toxicity observed at therapeutic doses.[1][6] A first-in-human Phase I clinical trial in HIV-infected adult patients showed that single oral doses of this compound ranging from 5 to 25 mg/kg were well-tolerated and did not cause dose-limiting toxicity.[7]

A key concern for NRTIs is mitochondrial toxicity, often due to the inhibition of mitochondrial DNA polymerase γ. While stavudine has been associated with mitochondrial toxicity, the prodrug design of this compound may alter its interaction with mitochondrial enzymes.[4][8] However, further specific studies on this compound's effect on mitochondrial DNA polymerase γ are warranted.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 viral stock

-

This compound and reference drugs

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood. Stimulate the cells with PHA for 2-3 days, then culture in media supplemented with IL-2.

-

Infection: Plate the stimulated PBMCs in 96-well plates. Infect the cells with a pre-titered amount of HIV-1 stock.

-

Drug Treatment: Immediately after infection, add serial dilutions of this compound or reference drugs to the wells in triplicate. Include control wells with no drug.

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[13][14][15][16][17]

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition versus the drug concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the p24 Antigen ELISA.

Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay measures the inhibition of HIV-1 reverse transcriptase activity.[18][19][20]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Reaction buffer

-

Streptavidin-coated microplate

-

Anti-Digoxigenin-Peroxidase (POD) antibody

-

POD substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Protocol:

-

Reaction Setup: In a microplate, combine the reaction buffer, Poly(A) template, Oligo(dT) primer, Biotin-dUTP, and Digoxigenin-dUTP.

-

Inhibitor Addition: Add serial dilutions of the triphosphate form of this compound's active metabolite or control inhibitors.

-

Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. Include a no-enzyme control.

-

Incubation: Incubate the plate to allow for DNA synthesis.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

-

Detection: Wash the plate and add Anti-Digoxigenin-POD antibody. After another incubation and wash, add the POD substrate.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition of RT activity for each drug concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.[4][13][14][15][21]

Materials:

-

Cell line (e.g., PBMCs, CEM-CCRF)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: Add serial dilutions of this compound to the wells in triplicate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Resistance Profile

A significant advantage of this compound is its potent activity against HIV-1 strains that are resistant to other NRTIs.[5] This includes isolates with multiple thymidine analog mutations (TAMs).[19][22][23][24][25][26][27] The unique activation pathway of this compound may allow it to circumvent some of the common resistance mechanisms that affect other NRTIs. However, further studies are needed to fully characterize its resistance profile and the potential for the development of resistance to this compound itself.

Conclusion

This compound is a promising anti-HIV-1 drug candidate with a potent and broad spectrum of activity, including against drug-resistant strains. Its unique prodrug design offers potential advantages in terms of intracellular activation and circumvention of some resistance mechanisms. The favorable preclinical and early clinical safety profile further supports its continued development. The detailed methodologies provided in this guide are intended to facilitate further research into this important compound and its potential role in the treatment of HIV-1 infection.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 3. This compound as a novel nucleoside reverse transcriptase inhibit with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 5. Characterization of the activation pathway of phosphoramidate triester prodrugs of stavudine and zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 9. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documentsdelivered.com [documentsdelivered.com]

- 11. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. haematologica.org [haematologica.org]

- 13. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 14. fybreeds.com [fybreeds.com]

- 15. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. en.hillgene.com [en.hillgene.com]

- 17. ablinc.com [ablinc.com]

- 18. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 23. pnas.org [pnas.org]

- 24. Thymidine analogue reverse transcriptase inhibitors resistance mutations profiles and association to other nucleoside reverse transcriptase inhibitors resistance mutations observed in the context of virological failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iasusa.org [iasusa.org]

- 27. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Antiviral Effects of Stampidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the antiviral properties of Stampidine. This compound (STAMP), a novel aryl phosphate derivative of stavudine (STV), has demonstrated significant promise as a potent antiretroviral agent.[1][2] This document synthesizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes its metabolic pathway and experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has shown remarkable potency against various strains of Human Immunodeficiency Virus Type 1 (HIV-1), including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).[1][3] The following tables summarize the quantitative data from these preliminary in vitro studies.

Table 1: Comparative Antiviral Activity Against Zidovudine-Sensitive Clinical HIV-1 Isolates

| Compound | Mean IC₅₀ (nM) ± SE | Fold Difference vs. This compound |

| This compound | 1.7 ± 0.7 | - |

| Stavudine (STV) | 240 ± 7 | 100-fold less potent[1][3][4] |

| Zidovudine (ZDV) | 3.8 ± 0.1 | 2-fold less potent[1][3][4] |

IC₅₀ (50% inhibitory concentration) values were determined against nine clinical HIV-1 isolates of non-B envelope subtypes.[1]

Table 2: Antiviral Activity Against NRTI-Resistant HIV-1 Isolates

| Compound | Target HIV-1 Isolates | Mean IC₅₀ ± SE |

| This compound | 20 Zidovudine-resistant clinical isolates | 8.7 ± 2.7 nM[1][3][4] |

| Zidovudine (ZDV) | 20 Zidovudine-resistant clinical isolates | 1.6 ± 0.3 µM[1][4] |

| This compound | 8 clinical isolates with STV, adefovir, and tenofovir resistance | Subnanomolar to nanomolar IC₅₀ values[5] |

| This compound | 6 recombinant clones with multi-NRTI resistance | Subnanomolar to nanomolar IC₅₀ values[5] |

Table 3: Antiviral Activity Against NNRTI-Resistant HIV-1 Isolates

| Compound | Target HIV-1 Isolates | Mean IC₅₀ (nM) ± SE |

| This compound | 9 genotypically NNRTI-resistant clinical isolates | 11.2 ± 6.5[3] |

Mechanism of Action and Metabolic Activation

This compound is a prodrug of stavudine, designed to bypass the rate-limiting first phosphorylation step that is dependent on cellular thymidine kinase.[1][4] Its lipophilic nature allows for efficient entry into HIV-infected cells.[1][6] Once inside the cell, it undergoes rapid hydrolysis to yield the active metabolite, alaninyl-STV-monophosphate, which is then further phosphorylated to the active triphosphate form.[1] This mechanism allows this compound to be effective in cells with low levels of thymidine kinase, such as macrophages.[1]

Caption: Metabolic activation pathway of this compound to its bioactive triphosphate form.

Experimental Protocols

The in vitro antiviral activity of this compound was evaluated using primary clinical HIV-1 isolates and peripheral blood mononuclear cells (PBMCs).

A. Virus Isolates and Cell Culture

-

Virus Source: Primary HIV-1 isolates were obtained from peripheral blood leukocytes of HIV-infected individuals.[1] Both nucleoside-resistant and non-nucleoside-resistant strains were utilized.[1][3]

-

Cell Culture: Drug susceptibility assays were performed using peripheral blood mononuclear cells (PBMCs).[1]

B. Antiviral Susceptibility Assay The general workflow for determining the in vitro antiviral activity of this compound is outlined below.

Caption: Generalized workflow for in vitro antiviral susceptibility assays of this compound.

C. Measurement of Antiviral Activity

-

The concentration of the drug that inhibited viral replication by 50% (IC₅₀) was determined.

-

Viral replication was typically quantified by measuring the levels of HIV-1 p24 core antigen in the culture supernatants.[5]

Conclusion

The preliminary in vitro studies of this compound reveal its potent and broad-spectrum anti-HIV activity. It is significantly more potent than its parent compound, stavudine, and demonstrates efficacy against HIV-1 isolates that are resistant to other widely used NRTIs like zidovudine.[1][3] Its unique mechanism of intracellular activation, which bypasses the thymidine kinase-dependent phosphorylation, contributes to its robust antiviral profile.[1] These promising in vitro results, combined with a favorable toxicity profile in animal models, have warranted the further clinical development of this compound as a new agent in the fight against HIV/AIDS.[1][7][8]

References

- 1. This compound Is a Potent Inhibitor of Zidovudine- and Nucleoside Analog Reverse Transcriptase Inhibitor-Resistant Primary Clinical Human Immunodeficiency Virus Type 1 Isolates with Thymidine Analog Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a novel nucleoside reverse transcriptase inhibit with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound against primary clinical human immunodeficiency virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Potency of this compound against multi-nucleoside reverse transcriptase inhibitor resistant human immunodeficiency viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo antiretroviral activity of this compound in chronically feline immunodeficiency virus-infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a promising antiretroviral drug candidate for pre-exposure prophylaxis against sexually transmitted HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Stampidine: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Stampidine, a novel aryl phosphate derivative of stavudine, in various animal models. This compound (STAMP), also known as stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), has demonstrated potent anti-HIV activity, including against nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains, making its preclinical pharmacokinetic profile a subject of significant interest.[1][2][3]

Executive Summary

This compound is a prodrug designed for enhanced delivery of its active metabolites.[4] Preclinical studies in mice, rats, dogs, and cats have consistently shown that this compound is well-tolerated and achieves therapeutic plasma concentrations of its active forms after both parenteral and oral administration.[1][4][5][6] The drug exhibits a favorable safety profile, with no significant toxicity observed even at high cumulative doses.[2][7][8] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these crucial studies, and visualizes the metabolic pathway and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its primary active metabolite, ala-d4T-MP, have been characterized in several animal species. The following tables summarize the key quantitative data derived from preclinical studies.

Table 1: Pharmacokinetics of ala-d4T-MP in Mice Following a Single 100 mg/kg Bolus Dose of this compound

| Administration Route | Cmax (μM) |

| Intravenous (i.v.) | 64.6 ± 2.6 |

| Intraperitoneal (i.p.) | 130.6 ± 9.3 |

| Oral (p.o.) | 10.7 ± 3.3 |

Data sourced from studies in mice, where a two-compartment model was used for i.v. and i.p. administration and a one-compartment model for p.o. administration.[1]

Table 2: General Pharmacokinetic Profile of this compound in Various Animal Models

| Animal Model | Administration Route(s) | Key Findings |

| Mice | i.p., p.o. | Rapid achievement of micromolar plasma concentrations of active metabolites, maintained for over 4 hours.[1][2] Well-tolerated at single doses up to 500 mg/kg and cumulative doses up to 6.4 g/kg.[2] |

| Rats | i.p. | Therapeutic micromolar plasma concentrations of this compound and its active metabolites were rapidly achieved and maintained for several hours.[4] |

| Dogs | p.o. | Achieved plasma concentrations >4 logs higher than its IC50 value at a 100 mg/kg dose.[5][6] Metabolized to yield micromolar concentrations of active metabolites.[5] |

| Cats | p.o. | Achieved plasma concentrations >4 logs higher than its IC50 value at a 100 mg/kg dose.[5][6] Well-tolerated in a 4- to 7-week treatment course.[6] |

Metabolic Pathway of this compound

This compound is metabolized in vivo to its active antiviral components. The primary metabolic pathway involves the hydrolysis of the parent compound.

Caption: Metabolic conversion of this compound to its active metabolites and a Phase II metabolite.

Liver cytosol plays a key role in the hydrolysis of this compound, leading to the formation of alaninyl-STV-monophosphate (Ala-STV-MP) and stavudine (STV), both of which are active anti-HIV agents.[5] This process also yields p-bromophenol, which is further sulfonated by sulfotransferase to form p-bromophenyl sulfate (p-Br-Ph-S), a major Phase II metabolite.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

Animal Models and Dosing

-

Species: Studies have utilized BALB/c and CD-1 mice, Lewis rats, beagle dogs, and domestic cats.[1][4][6][8]

-

Administration:

-

Oral (p.o.): For mice, this compound was administered via gavage using a 21-gauge stainless-steel ball-tipped feeding needle after a 12-hour fast.[1] In dogs and cats, the drug was given in hard gelatin capsules.[6][8]

-

Intraperitoneal (i.p.): Bolus doses were administered to mice and rats.[1][4]

-

Intravenous (i.v.): Administered to mice for comparative pharmacokinetic analysis.[1]

-

Sample Collection and Processing

A typical workflow for sample collection and analysis in a pharmacokinetic study of this compound is outlined below.

Caption: General experimental workflow for a preclinical pharmacokinetic study of this compound.

-

Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 120, 240, and 360 minutes for oral administration in mice).[1]

-

Sample Processing: All collected blood samples were heparinized and immediately centrifuged (e.g., at 7,000 x g for 5 minutes) to separate the plasma fraction.[1] The resulting plasma was then processed for analysis.

Bioanalytical Method

-

Technique: The quantification of this compound and its metabolites in plasma samples was primarily achieved using liquid chromatography coupled with mass spectrometry (LC-MS).[4] This method provides the necessary sensitivity and specificity for accurately measuring drug concentrations in biological matrices.

-

Extraction: A sample extraction procedure is performed on the plasma prior to LC-MS analysis to remove interfering substances.[1] While specific details of the extraction solvent and procedure can vary, protein precipitation is a common first step.

-

Pharmacokinetic Analysis: Time-dependent concentration changes of the analytes were analyzed using pharmacokinetic modeling software. Depending on the administration route, one-compartment or two-compartment models were applied to determine key parameters like Cmax, Tmax, and half-life.[1]

Conclusion

The extensive preclinical pharmacokinetic studies conducted on this compound across multiple animal models have established a strong foundation for its continued development. The data consistently demonstrate that this compound is efficiently converted to its active metabolites, achieving and maintaining therapeutic concentrations with a favorable safety profile. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to design and interpret further preclinical and clinical evaluations of this promising anti-HIV agent.[4][9]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vivo toxicity, pharmacokinetics, and anti-human immunodeficiency virus activity of stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate) (this compound) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a novel nucleoside reverse transcriptase inhibit with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity and pharmacokinetics of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate], this compound, in mice, dogs, and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo pharmacokinetics and toxicity profile of the anti-HIV agent this compound in dogs and feline immunodeficiency virus-infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Antiretroviral Activity of this compound in Chronically Feline Immunodeficiency Virus-Infected Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a promising antiretroviral drug candidate for pre-exposure prophylaxis against sexually transmitted HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Antiretroviral: An In-depth Technical Guide on Stampidine's Effect on the Host Transcriptome in HIV Infection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stampidine, an experimental antiretroviral agent, and its unique impact on the host transcriptome during HIV infection. This compound, a novel aryl phosphate derivative of stavudine, has demonstrated a dual mechanism of action that sets it apart from conventional HIV therapies.[1][2][3] It not only functions as a potent nucleoside reverse transcriptase inhibitor (NRTI) but also epigenetically modulates the host's gene expression, offering a promising new avenue for HIV treatment and prevention.[1][3]

Introduction to this compound: A Dual-Function Antiretroviral

This compound (STAMP), chemically known as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester, is a derivative of the well-known anti-HIV drug stavudine (d4T).[2] It was rationally designed to overcome the limitations of stavudine, particularly the rate-limiting step of phosphorylation that depends on the host cell's thymidine kinase.[1][4] this compound's lipophilic nature allows for easier entry into HIV-infected cells, where it is metabolized in a thymidine kinase-independent manner.[4]

What makes this compound particularly noteworthy is its dual functionality:

-

Nucleoside Reverse Transcriptase Inhibition: Like its parent compound, this compound inhibits the HIV reverse transcriptase enzyme, a critical component for the virus to convert its RNA genome into DNA, thereby halting viral replication.[1][5] It has shown remarkable potency against a wide range of HIV-1 isolates, including those resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][6][7][8]

-

Epigenetic Modulation of the Host Transcriptome: Uniquely, this compound epigenetically alters the host cell's gene expression.[1][3] It silences a specific set of genes that encode for transcription factors and signal transduction molecules, which are essential for HIV replication.[1] This includes several HIV-dependency factors (HDFs), which are host proteins that the virus hijacks for its own life cycle.[3] By "switching off" these crucial host genes, this compound creates an intracellular environment that is non-permissive for HIV replication.[1][3]

This dual-action mechanism suggests that this compound could potentially abrogate all steps in the HIV life cycle, a significant departure from existing antiretroviral agents that typically target a single step.[1]

Impact on the Host Transcriptome: Reversing HIV-Induced Changes

A key finding from preclinical research is this compound's ability to reverse the effects of HIV exposure on the host transcriptome.[1][3] This effect has been observed regardless of the NRTI-sensitivity or the presence of reverse transcriptase mutations in the infecting HIV isolate.[1][3]

At nanomolar concentrations, which are significantly lower than its non-toxic dose levels in various animal models, this compound has been shown to switch off genes for several HDFs required for HIV replication in T-cells.[1][6] This epigenetic silencing is a powerful mechanism that prevents HIV from distorting and disrupting key cellular transcriptional networks.[3]

Table 1: Summary of this compound's In Vitro Anti-HIV Potency

| HIV-1 Strains | Potency (IC50) | Reference |

| NRTI-Resistant Primary Clinical Isolates | Subnanomolar to low nanomolar | [6] |

| NNRTI-Resistant Isolates | Subnanomolar to low nanomolar | [6] |

| 17 NRTI-Resistant Strains in PBMCs | Subnanomolar to nanomolar (Mean ± SEM = 12.0 ± 3.2 nM) | [3][9] |

| Zidovudine-Resistant Clinical Isolates | Nanomolar (Mean ± SE = 8.7 ± 2.7 nM) | [4] |

| Non-B Subtype Clinical Isolates | Subnanomolar to nanomolar | [7][10] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the efficacy and mechanism of action of this compound.

3.1. In Vitro Anti-Retroviral (ARV) Potency Assays

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are commonly used to assess the potency of this compound against various HIV-1 strains.[1][3] Thymidine kinase-deficient T-cells have also been utilized to demonstrate this compound's efficacy in a manner independent of this enzyme.[4]

-

HIV-1 Strains: A wide array of HIV-1 isolates are used, including laboratory-adapted strains, primary clinical isolates with genotypic and phenotypic resistance to NRTIs and NNRTIs, and recombinant HIV clones with specific resistance-conferring mutations.[1][3][4][7]

-

Assay Principle: The potency of this compound is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit HIV-1 replication by 50%. This is often quantified by measuring the level of HIV-1 p24 core protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Procedure:

-

PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

-

The stimulated cells are then infected with a specific HIV-1 isolate.

-

Varying concentrations of this compound are added to the infected cell cultures.

-

After a defined incubation period (typically 7 days), the cell culture supernatant is collected.

-

The amount of HIV-1 p24 antigen in the supernatant is quantified using ELISA to determine the extent of viral replication.

-

The IC50 value is then calculated based on the dose-response curve.

-

3.2. Transcriptomic Analysis (Conceptual Workflow)

While specific transcriptomic data from this compound studies is not publicly detailed, a standard experimental workflow for such an analysis would be as follows:

-

Cell Culture and Treatment: HIV-infected T-cells are cultured in the presence and absence of this compound at a predetermined effective concentration. Uninfected cells serve as a negative control.

-

RNA Extraction: After a specific treatment duration, total RNA is extracted from the cells using standard molecular biology techniques (e.g., TRIzol reagent or column-based kits).

-

RNA Sequencing (RNA-Seq): The extracted RNA is then subjected to next-generation sequencing to obtain a comprehensive profile of the transcriptome. This involves library preparation, sequencing, and data acquisition.

-

Bioinformatic Analysis: The raw sequencing data is processed to identify differentially expressed genes between the different treatment groups. This involves read mapping, transcript quantification, and statistical analysis.

-

Pathway Analysis: Genes that are significantly up- or down-regulated are then analyzed using bioinformatics tools to identify the biological pathways and cellular processes that are most affected by this compound treatment.

Visualizing Mechanisms and Workflows

4.1. Signaling Pathways and Experimental Design

The following diagrams illustrate the conceptual mechanism of this compound and a typical experimental workflow for its evaluation.

Clinical Development and Future Directions

This compound has undergone a first-in-human Phase I clinical trial, where it was found to be well-tolerated and did not cause dose-limiting toxicity at single doses ranging from 5 to 25 mg/kg.[6][11] Its favorable safety and activity profile, coupled with its unique dual-action mechanism, positions this compound as a promising candidate for further development, not only for the treatment of HIV infection but also as a potential agent for pre-exposure prophylaxis (PrEP).[6]

The epigenetic modulation of the host transcriptome represents a significant advancement in antiretroviral therapy. By targeting host factors essential for viral replication, this compound may offer a more durable and resistance-proof treatment strategy. Further research, particularly comprehensive transcriptomic and proteomic studies, will be crucial to fully elucidate the molecular pathways affected by this compound and to realize its full therapeutic potential in the fight against HIV/AIDS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound as a novel nucleoside reverse transcriptase inhibit with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. This compound Is a Potent Inhibitor of Zidovudine- and Nucleoside Analog Reverse Transcriptase Inhibitor-Resistant Primary Clinical Human Immunodeficiency Virus Type 1 Isolates with Thymidine Analog Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 6. This compound as a promising antiretroviral drug candidate for pre-exposure prophylaxis against sexually transmitted HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potency of this compound against multi-nucleoside reverse transcriptase inhibitor resistant human immunodeficiency viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a potent inhibitor of Zidovudine- and nucleoside analog reverse transcriptase inhibitor-resistant primary clinical human immunodeficiency virus type 1 isolates with thymidine analog mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japanese.hilarispublisher.com [japanese.hilarispublisher.com]

- 11. tandfonline.com [tandfonline.com]

Initial Toxicity Profile of Stampidine in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical toxicity profile of Stampidine (Stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)), a novel aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine. The data presented herein is collated from a range of publicly available in vivo and in vitro studies aimed at characterizing the safety of this anti-HIV drug candidate.

Executive Summary

This compound has demonstrated a favorable safety profile across multiple preclinical animal models, including mice, rats, dogs, cats, and rabbits. In vivo studies have consistently shown that this compound is well-tolerated at high dose levels, with no significant acute, subacute, or chronic toxicity observed. Key findings indicate a lack of dose-limiting organ toxicity, including the absence of gastrointestinal, hematologic, hepatic, and neurological adverse effects. Furthermore, reproductive and developmental studies in rabbits revealed no evidence of maternal toxicity, teratogenicity, or other developmental toxicities. While specific genotoxicity and carcinogenicity studies are not extensively reported in the public domain, the available data from repeated-dose toxicity studies support a favorable preliminary safety assessment.

In Vivo Toxicity Studies

A series of in vivo studies have been conducted to evaluate the toxicity of this compound following acute and repeated dosing in various species. These studies form the core of the preclinical safety evaluation and are summarized below.

Acute and Subacute Toxicity in Rodents

Single-dose and short-term repeated-dose studies in mice and rats have established a wide safety margin for this compound.

Data Presentation: Acute and Subacute Toxicity of this compound in Rodents

| Species/Strain | Route of Administration | Dose Level | Duration | Observations | Reference(s) |

| BALB/c Mice | Intraperitoneal (i.p.) | Up to 600 mg/kg | Single Bolus | Nontoxic | [1] |

| BALB/c Mice | Oral (p.o.) Gavage | Up to 500 mg/kg | Single Bolus | No detectable acute or subacute toxicity | [2][3] |

| CD-1 Mice | i.p. or p.o. | Up to 500 mg/kg | Single Bolus | No detectable acute or subacute toxicity | [2][3] |

| Mice | i.p. or p.o. | Not specified | Daily for up to 8 weeks | Cumulative doses as high as 6.4 g/kg were not associated with any detectable toxicity | [1][2][3][4][5] |

| Rats | Not specified | Not specified | Not specified | Well tolerated at cumulative doses > 1 g/kg | [5][6] |

Experimental Protocols: Rodent Toxicity Studies

-

Animal Models: Studies utilized various mouse strains including BALB/c, CD-1, and CB17-SCID mice, as well as Lewis rats.[2][5] Animals were typically 6 to 8 weeks of age at the start of the studies.[7]

-

Housing and Husbandry: Animals were maintained under specific pathogen-free conditions in microisolator cages with autoclaved food, water, and bedding.[2][7]

-

Dosing: this compound was administered via intraperitoneal (i.p.) injection or oral (p.o.) gavage. The vehicle for i.p. administration was often a 20% dimethyl sulfoxide (DMSO) in phosphate-buffered saline solution.[7]

-

Monitoring: Animals were monitored daily for clinical signs of toxicity. Blood tests were conducted at various intervals (e.g., days 3, 7, 14, 30 and weekly for longer studies) to assess systemic toxicity.[2] At the termination of the studies, a comprehensive histopathological examination of various organs was performed on both treated and control animals.[2][7]

Repeated-Dose Toxicity in Non-Rodents

To assess the toxicity profile in larger animal models, studies were conducted in beagle dogs and domestic cats.

Data Presentation: Repeated-Dose Toxicity of this compound in Dogs and Cats

| Species | Route of Administration | Dose Level | Duration | Observations | Reference(s) |

| Beagle Dogs | Oral (capsules) | 25-100 mg/kg (twice daily) | 4-7 weeks | Well-tolerated at cumulative doses up to 8.4 g/kg. No clinical or laboratory evidence of toxicity. No toxic lesions in organs. | [1] |

| Domestic Cats (FIV-infected) | Oral (capsules) | 25-100 mg/kg (twice daily) | 4-7 weeks | Well-tolerated at cumulative doses up to 8.4 g/kg. Sporadic nausea and vomiting, and some instances of elevated serum ALT levels were noted. No this compound-related toxic lesions found in any organs. | [1] |

Experimental Protocols: Non-Rodent Toxicity Studies

-

Animal Models: Beagle dogs and feline immunodeficiency virus (FIV)-infected domestic cats were used.[1]

-

Dosing: this compound was administered twice daily in hard gelatin capsules.[1]

-

Monitoring: Comprehensive monitoring included clinical observations, body weight, food consumption, and laboratory investigations (hematology, clinical chemistry, and urinalysis). Electrocardiograms (ECGs) and blood pressure measurements were also performed.[1] Upon study completion, a full necropsy and histopathological evaluation of tissues were conducted.[1]

Specialized Toxicology Studies

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive or developmental effects was assessed in rabbits, a standard non-rodent species for such studies.

Data Presentation: Reproductive and Developmental Toxicity of this compound in Rabbits

| Species | Route of Administration | Dose Level | Study Type | Key Findings | Reference(s) |

| New Zealand White Rabbits | Not specified | 10 - 40 mg/kg/day | Developmental and Reproductive | No maternal toxicity, developmental toxicity, or teratogenicity observed. No adverse effects on the reproductive health of female rabbits or their progeny. | [4][8][9] |

Experimental Protocols: Rabbit Developmental Toxicity Study

-

Animal Model: Mated female New Zealand white rabbits were used.[8]

-

Dosing: this compound was administered daily during the period of organogenesis.

-

Endpoints: The study evaluated maternal health, pregnancy outcomes (e.g., number of corpora lutea, implantations, resorptions), and fetal development (e.g., fetal weight, external, visceral, and skeletal abnormalities).[8]

In Vitro Cytotoxicity

In vitro assays were conducted to assess the cytotoxic potential of this compound on various cell types.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Type | Concentration | Duration | Key Findings | Reference(s) |

| Human Vaginal and Endocervical Epithelial Cells | Up to 1 mM | Not specified | Not cytotoxic | [3] |

| Human Sperm | Up to 1 mM | Not specified | No adverse effect on sperm motility, kinematics, or cervical mucus penetrability. | [3][6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Selectivity index of >100,000 (a measure of the ratio of cytotoxic concentration to effective concentration). | [8] |

Experimental Protocols: In Vitro Cytotoxicity Assays

-

Cell Viability Assays: Standard cell viability assays were used to determine the effect of a range of this compound concentrations on the survival and proliferation of cells.

-

Sperm Function Tests: Assays evaluated sperm motility and the ability of sperm to penetrate cervical mucus after exposure to this compound.[3]

Mechanism of Action and Associated Pathways

This compound is a prodrug that requires intracellular activation to exert its anti-HIV effect. Its mechanism also involves the epigenetic modulation of host cell gene expression.

Bioactivation Pathway

This compound is designed to bypass the rate-limiting initial phosphorylation step of its parent compound, stavudine.

Caption: Intracellular activation pathway of this compound to its active triphosphate form.

Epigenetic Modulation

This compound has been shown to silence the expression of host dependency factor (HDF) genes, which are essential for HIV replication. This represents a secondary mechanism of its antiviral activity.

Caption: Epigenetic silencing of Host Dependency Factor (HDF) genes by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo toxicity study as described in the preclinical evaluation of this compound.

Caption: Generalized workflow for a repeated-dose in vivo toxicity study of this compound.

Conclusion

The initial preclinical toxicity data for this compound are encouraging, indicating a high therapeutic index. The compound is well-tolerated in multiple species at doses significantly exceeding those required for antiviral efficacy. No major organ toxicities were identified in short-term or longer-term (up to 8 weeks) studies, and no reproductive or developmental toxicities were observed in rabbits. While publicly available data on formal genotoxicity and carcinogenicity studies are limited, the overall preclinical safety profile of this compound supports its further development as a potential anti-HIV therapeutic. Researchers and drug development professionals should consider these findings as a strong foundation for continued investigation into the clinical safety and efficacy of this compound.

References

- 1. This compound Is a Potent Inhibitor of Zidovudine- and Nucleoside Analog Reverse Transcriptase Inhibitor-Resistant Primary Clinical Human Immunodeficiency Virus Type 1 Isolates with Thymidine Analog Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound is a potential nonspermicidal broad-spectrum anti-human immunodeficiency virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental safety profile of the anti-HIV agent this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity and pharmacokinetics of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Stampidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine is an arylphosphoramidate derivative of stavudine (d4T) and a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity.[1] This document provides a detailed protocol for the chemical synthesis and purification of this compound, adapted from established large-scale synthesis procedures.[2][3] The protocol is intended for researchers in virology, medicinal chemistry, and drug development. It outlines the necessary reagents, step-by-step procedures, and purification methods to obtain high-purity this compound.

Introduction

This compound, chemically named N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester, is a promising anti-HIV agent.[1][2] As a prodrug of stavudine, it is designed to overcome the rate-limiting initial phosphorylation step of d4T, thereby exhibiting potent activity against both wild-type and drug-resistant HIV-1 strains.[4] The synthesis of this compound involves the formation of a phosphoramidate linkage between stavudine and L-alanine methyl ester, with a p-bromophenyl group attached to the phosphorus atom. This protocol details a robust and scalable method for its preparation and subsequent purification.

Data Presentation

Table 1: Summary of Key Synthesis Parameters and Expected Outcomes

| Parameter | Value | Reference |

| Starting Materials | Stavudine (d4T), 4-Bromophenol, Phosphorus oxychloride, L-Alanine methyl ester hydrochloride | [3] |

| Key Reagents | Triethylamine, Methylene chloride | [3] |

| Reaction Time | 18 - 48 hours for the first step, 5 - 48 hours for the second step | [3] |

| Purification Method | Recrystallization | [3] |

| Expected Yield | High (specific yield dependent on scale and optimization) | |

| Final Product Form | Solid | [2] |

Experimental Protocol: Synthesis and Purification of this compound

This protocol is based on the large-scale synthesis of GMP-grade this compound.[2][3]

Materials and Reagents:

-

Stavudine (d4T)

-

4-Bromophenol

-

Phosphorus oxychloride (POCl₃)

-

L-Alanine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Methylene chloride (CH₂Cl₂)

-

Ice

Equipment:

-

Three-necked round-bottom flask (50 L for kilogram scale, adaptable for lab scale)

-

Overhead stirrer

-

Internal temperature monitor

-

Dropping funnel with a nitrogen inlet

-

Containment vessel

Procedure:

Step 1: Formation of the Phosphoroamidic Chloride Intermediate

-

Under a nitrogen atmosphere, add methylene chloride and phosphorus oxychloride to a three-necked round-bottom flask equipped with an overhead stirrer, internal temperature monitor, and a dropping funnel.

-

Cool the solution with an ice bath while stirring, maintaining a positive nitrogen pressure.

-

Slowly add a solution of 4-bromophenol in methylene chloride to the cooled reaction mixture.

-

In a separate flask, prepare a solution of L-alanine methyl ester hydrochloride and triethylamine in methylene chloride.

-

Add the L-alanine methyl ester solution dropwise to the main reaction flask. An exothermic reaction will occur; maintain the temperature at or below ambient (≤ 23 °C) using external cooling. The addition should take approximately 1-3 hours.

-

Allow the mixture to stir at ambient temperature for 18-48 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

Step 2: Coupling with Stavudine

-

Once the formation of the intermediate is complete, add stavudine (d4T) to the reaction mixture.

-

Follow with the dropwise addition of triethylamine. This addition is also exothermic and requires external cooling to maintain ambient temperature. The addition time is approximately 1-3 hours.

-

Let the reaction mixture stir at ambient temperature for 5-48 hours. Monitor the reaction for completion by TLC.